N-(2,4-dimethoxybenzyl)-1-(4-methylphenyl)-1H-1,2,3-triazole-4-carboxamide
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Overview
Description
N-(2,4-dimethoxybenzyl)-1-(4-methylphenyl)-1H-1,2,3-triazole-4-carboxamide, also known as DMTB-TCA, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various research fields.
Mechanism of Action
The mechanism of action of N-(2,4-dimethoxybenzyl)-1-(4-methylphenyl)-1H-1,2,3-triazole-4-carboxamide involves the inhibition of enzyme activity through the formation of a covalent bond between the compound and the enzyme's active site. This results in the disruption of the enzyme's function, leading to the inhibition of various cellular processes.
Biochemical and Physiological Effects:
This compound has been shown to exhibit a wide range of biochemical and physiological effects, including anti-inflammatory, anti-cancer, and anti-viral activities. It has also been reported to exhibit potent antioxidant activity, which makes it a promising candidate for the development of new drugs for the treatment of oxidative stress-related diseases.
Advantages and Limitations for Lab Experiments
One of the main advantages of using N-(2,4-dimethoxybenzyl)-1-(4-methylphenyl)-1H-1,2,3-triazole-4-carboxamide in lab experiments is its potent inhibitory activity against a wide range of enzymes. This makes it a valuable tool for the study of various cellular processes and the development of new drugs. However, one of the main limitations of using this compound is its potential toxicity, which can limit its use in certain experiments.
Future Directions
There are several future directions for the research and development of N-(2,4-dimethoxybenzyl)-1-(4-methylphenyl)-1H-1,2,3-triazole-4-carboxamide. One of the main areas of focus is the development of new drugs based on the compound's inhibitory activity against various enzymes. Another area of focus is the study of the compound's potential use in the treatment of various diseases, including cancer, inflammation, and viral infections. Additionally, further research is needed to determine the compound's potential toxicity and its effects on various cellular processes.
Synthesis Methods
N-(2,4-dimethoxybenzyl)-1-(4-methylphenyl)-1H-1,2,3-triazole-4-carboxamide can be synthesized through a multi-step process that involves the reaction of 2,4-dimethoxybenzyl chloride with 4-methylphenylhydrazine to form the intermediate compound 2,4-dimethoxybenzylidene-4-methylphenylhydrazine. This intermediate is then reacted with triethyl orthoformate and acetic anhydride to form the final product this compound.
Scientific Research Applications
N-(2,4-dimethoxybenzyl)-1-(4-methylphenyl)-1H-1,2,3-triazole-4-carboxamide has been found to have significant potential in various research fields, including medicinal chemistry, drug discovery, and chemical biology. It has been reported to exhibit potent inhibitory activity against a wide range of enzymes, including proteases, kinases, and phosphodiesterases. This makes it a promising candidate for the development of new drugs for the treatment of various diseases, including cancer, inflammation, and viral infections.
properties
IUPAC Name |
N-[(2,4-dimethoxyphenyl)methyl]-1-(4-methylphenyl)triazole-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N4O3/c1-13-4-7-15(8-5-13)23-12-17(21-22-23)19(24)20-11-14-6-9-16(25-2)10-18(14)26-3/h4-10,12H,11H2,1-3H3,(H,20,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HDBQCYKINBZRME-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2C=C(N=N2)C(=O)NCC3=C(C=C(C=C3)OC)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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